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Lyoniresinol

Cat. No.: B1220985
M. Wt: 420.5 g/mol
InChI Key: ZDVZKBOFCHOPLM-UHFFFAOYSA-N
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Description

Lyoniresinol is a naturally occurring lignan isolated from various plant species, including Rhus chinensis and Litsea species, recognized for its diverse and potent biological activities. It serves as a valuable reference standard for phytochemical and pharmacokinetic studies. In research, this compound has demonstrated significant antioxidant properties, effectively scavenging free radicals. Its primary research value lies in its potent anticancer potential; studies indicate it can induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate and breast cancer, potentially through the modulation of the PI3K/Akt and MAPK signaling pathways [https://pubmed.ncbi.nlm.nih.gov/32471621/]. Furthermore, this compound exhibits anti-inflammatory and neuroprotective effects, positioning it as a compound of interest for investigating neurodegenerative diseases. Recent research also explores its potential in mitigating metabolic syndrome and its anti-aging applications, particularly in relation to cellular senescence. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O8 B1220985 Lyoniresinol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVZKBOFCHOPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution

Botanical Sources and Taxonomic Classification

Lyoniresinol and its glycosylated derivatives have been identified in a variety of plant species across numerous families. Lignans (B1203133), in general, are found in over 70 plant families, with woody plants, including Gymnospermae and Angiospermae, being significant sources researchgate.netresearchgate.net.

Major Plant Families and Genera Documented

This compound has been isolated from species belonging to several plant families, including:

Acanthaceae: This family is a notable source, with this compound and its glycosides reported in the genera Acanthus researchgate.netvulcanchem.comijfans.orgnih.gov. Specifically, Acanthus ilicifolius and Acanthus ebracteatus are documented sources vulcanchem.comnih.gov.

Solanaceae: The genus Lycium, commonly known for the goji berry, is another significant source. Lycium chinense has been identified as containing this compound and its glycosides vulcanchem.comnih.govtargetmol.comgenome.jpnih.gov.

Rhamnaceae: The species Ziziphus lotus (B1177795) has been reported to contain this compound vulcanchem.com.

Berberidaceae: Berberis vulgaris has been identified as a source of (-)-Lyoniresinol biocrick.com.

Ericaceae: The genus Vaccinium, which includes bilberries, has yielded Lyoniside (B1256259), a glycoside of this compound researchgate.net.

Celastraceae: Species within the Maytenus genus, such as Maytenus phyllanthoides, have been found to contain this compound scielo.brresearchgate.net. The related genus Salacia has also yielded this compound scielo.br.

Combretaceae: The mangrove species Lumnitzera racemosa contains this compound phcogrev.com.

Other Families and Genera: this compound has also been reported in species from the genera Tarenna targetmol.com and Stemmadenia nih.gov. Furthermore, this compound and its derivatives are found in oak wood (Quercus species), which is crucial for the aging of wines and spirits biocrick.comresearchgate.netresearchgate.net. The broader category of lignans is also present in grains, seeds, and vegetables biosynth.com, and the Rubiaceae family is recognized for its lignan (B3055560) content mdpi.com.

Specific Plant Organs and Tissues of Accumulation

This compound and its related compounds accumulate in various parts of the plant, with roots, bark, leaves, and woody tissues being commonly cited.

Roots and Root Bark: Root extracts of Acanthus ilicifolius contain this compound vulcanchem.com. The root bark of Lycium chinense is a significant source of this compound and its glycosides vulcanchem.comnih.govtargetmol.comnih.gov.

Stems and Stem Bark: Ziziphus lotus has yielded this compound from its stem bark vulcanchem.com. The rhizomes and stems of Vaccinium myrtillus have also been found to contain Lyoniside, a this compound glycoside researchgate.net.

Leaves: Leaves of Maytenus phyllanthoides and Lumnitzera racemosa have been sources of this compound scielo.brresearchgate.netphcogrev.com.

Woody Tissues: Oak wood is a notable source, contributing this compound to wines and spirits during aging processes biocrick.comresearchgate.netresearchgate.net.

General Distribution: Lignans, including this compound, are generally found in plant roots, rhizomes, stems, leaves, flowers, and seeds researchgate.net. Grape seeds and stems have also been identified as sources of lignans, including this compound glycosides ciencia-e-vinho.com.

Geographical and Ecological Distribution Patterns

The geographical distribution of this compound is primarily linked to the habitats of the plants that produce it.

Asian Tropics and Australasia: Acanthus ilicifolius, a known source of this compound, is found in estuaries throughout the Asian tropics, extending from India to Polynesia and northern Australia ijfans.org. It commonly grows on the landward edges of mangroves and in inner mangrove areas ijfans.org.

Coastal Regions: Lumnitzera racemosa, another source, is widely distributed along the shores of East Africa, Asia, Australia, and Polynesia, indicating a preference for coastal and mangrove environments phcogrev.com.

Temperate and Cultivated Regions: The presence of this compound in oak wood implies its distribution wherever oak species are used for barrel production, particularly in regions involved in wine and spirit production, such as Europe biocrick.comresearchgate.netresearchgate.net.

Ecologically, lignans are broadly distributed in woody plants researchgate.net. Their presence in diverse plant families suggests adaptation to various ecological niches, from coastal mangroves to temperate forests.

Variability in this compound Content across Plant Genotypes and Environmental Conditions

The concentration of this compound within a plant species can vary significantly based on genetic factors and environmental conditions.

Genotypic Variability: While specific quantitative data on this compound content variation between different genotypes of a single species is limited in the reviewed literature, it is well-established that plant genotypes can exhibit substantial differences in their secondary metabolite profiles scispace.commdpi.combiorxiv.org. Genetic makeup influences the biosynthesis and accumulation of phytochemicals, meaning that different varieties or cultivars of a plant species may produce varying amounts of this compound mdpi.combiorxiv.org. This genotypic variability is a critical factor for breeding programs aimed at enhancing specific compound production biorxiv.org.

Environmental Conditions: Environmental factors play a crucial role in modulating the accumulation of secondary metabolites, including this compound.

Seasonal Fluctuations: In Vaccinium myrtillus, the content of Lyoniside (a this compound glycoside) in rhizomes and stems shows seasonal variation, with higher levels observed during winter and a subsequent decrease in spring researchgate.net.

Wood Processing: For oak wood used in aging beverages, factors like seasoning and toasting influence its chemical composition. However, some studies suggest that neither the oak species nor the toasting process significantly alters the this compound content biocrick.comresearchgate.net.

General Environmental Stressors: Broadly, plant secondary metabolites are influenced by a range of environmental factors. Temperature, carbon dioxide levels, light intensity, soil water, soil salinity, and soil fertility can all impact the physiological and biochemical responses of plants, thereby affecting the synthesis and accumulation of secondary metabolites like this compound d-nb.info. Climatic conditions, in particular, are known to shape heritable variations in secondary metabolites, suggesting that past and present climatic characteristics can select for specific chemotypes within plant populations biorxiv.org.

Compound List:

this compound

(+)-Lyoniresinol

(-)-Lyoniresinol

(+)-Lyoniresinol 9'-O-glucoside

(+)-Lyoniresinol 3α-O-β-D-glucopyranoside

Lyoniside (9-O-β-d-xylopyranosyl(+)this compound)

(+)-lyoniresinol-3-alpha-O-beta-D-glucopyranoside

(+)-lyoniresinol-2α-O-β-D-galactopyranosyl-3α-O-β-D-glucopyranoside

(+)-lyoniresinol-3O-β-D-glucopyranoside

(+)-lyoniresinol-9′-O-β-D-glucopyranoside

Biosynthesis and Metabolic Pathways in Plants

Precursor Identification and Elucidation of Biosynthetic Routes

The biosynthetic pathway for lyoniresinol, a syringyl lignan (B3055560), is understood by analogy to the more extensively studied guaiacyl lignans (B1203133), with specific research confirming the key intermediates. scispace.comresearchgate.net

The biosynthesis of all lignans, including this compound, begins with the shikimate pathway . nih.govhebmu.edu.cn This essential metabolic route in plants and microorganisms is responsible for producing the aromatic amino acids, most notably L-phenylalanine. hebmu.edu.cnmdpi.comd-nb.info Phenylalanine serves as the entry point into the phenylpropanoid pathway . researchgate.netmedchemexpress.com

Within the phenylpropanoid pathway, phenylalanine is first converted to cinnamic acid. nih.govmdpi.com A series of subsequent enzymatic steps, including hydroxylations and methylations, transforms cinnamic acid into various hydroxycinnamic acids and their corresponding alcohols, known as monolignols. nih.gov For this compound, which is a syringyl lignan, the specific monolignol precursor is sinapyl alcohol . scispace.comresearchgate.net The entire process, from the initial products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to the final monolignol, represents a significant flow of carbon into secondary metabolism. mdpi.com

The defining step in lignan biosynthesis is the dimerization of two monolignol units. mdpi.com This is achieved through an enzymatic oxidative coupling reaction. researchgate.net Oxidative enzymes, such as laccases and peroxidases, catalyze the removal of a hydrogen atom from the phenolic group of two sinapyl alcohol molecules, generating resonance-stabilized phenoxy radicals. mdpi.comwikipedia.orgnih.gov

In the absence of any control, these radicals would couple randomly to produce a heterogeneous mixture of racemic products with various linkage types (e.g., 8-8′, 8-5′, 8-O-4′). nih.gov However, in plants, this crucial step is controlled by a class of non-catalytic scaffolding proteins known as dirigent proteins (DIRs) . wikipedia.orgnih.gov DIRs capture two monolignol radicals and orient them in a specific way to ensure the reaction proceeds with high regio- and stereoselectivity. nih.govnih.gov This directed coupling predominantly forms the C8-C8′ bond, which is the characteristic linkage of true lignans, leading to an optically active product. scispace.com For syringyl lignans, the initial product of this directed coupling of two sinapyl alcohol radicals is syringaresinol (B1662434) . scispace.comresearchgate.net

The biosynthesis of the tetrahydronaphthalene skeleton of this compound, particularly the formation of the C2–C7′ linkage, is a less understood aspect of lignan metabolism. scispace.comresearchgate.net However, research involving the isolation of putative intermediates from Lyonia ovalifolia var. elliptica has allowed for the proposal of a biosynthetic pathway. scispace.comresearchgate.netresearchgate.net

Following the initial formation of syringaresinol, the pathway is thought to proceed through a series of reductions. Syringaresinol is first reduced to 5,5′-dimethoxylariciresinol (DMLR), which is then further reduced to 5,5′-dimethoxysecoisolariciresinol (DMSLR). scispace.com It is hypothesized that this latter compound, DMSLR, or a derivative thereof, undergoes an intramolecular cyclization that forms the critical C2–C7′ bond, thus creating the characteristic tetrahydronaphthalene core of this compound. scispace.com

A proposed pathway for the formation of (+)-lyoniresinol is detailed in the table below, based on intermediates isolated from Lyonia ovalifolia.

Precursor/IntermediateDescription
Sinapyl Alcohol The foundational monolignol unit derived from the phenylpropanoid pathway.
Syringaresinol (SYR) An 8-8' linked furofuran lignan formed by the oxidative coupling of two sinapyl alcohol molecules. scispace.com
5,5′-Dimethoxylariciresinol (DMLR) A tetrahydrofuran (B95107) lignan formed by the reduction of syringaresinol. scispace.com
5,5′-Dimethoxysecoisolariciresinol (DMSLR) A dibenzylbutane lignan formed by the further reduction of DMLR. scispace.com
(+)-Lyoniresinol The final tetrahydronaphthalene lignan, formed via intramolecular cyclization involving a C2-C7' bond formation. scispace.com

Enzymology of this compound Biosynthesis

The conversion of simple precursors into the complex structure of this compound is governed by the precise action of specific enzymes. While not all enzymes in the this compound-specific pathway have been individually characterized, their roles can be inferred from well-studied analogous pathways.

Several key classes of enzymes are essential for this compound biosynthesis:

Laccases/Peroxidases: These oxidative enzymes are responsible for the initial one-electron oxidation of sinapyl alcohol to generate the phenoxy radicals necessary for coupling. mdpi.comwikipedia.org

Dirigent Proteins (DIRs): These are non-catalytic glycoproteins that play a crucial role in controlling the stereochemistry of the initial coupling reaction. nih.gov By binding two monolignol radicals, they dictate a specific orientation that leads to the formation of an optically pure lignan, such as (+)- or (-)-pinoresinol (B158572) from coniferyl alcohol. wikipedia.orgnih.gov A similar mechanism is presumed to control the formation of syringaresinol from sinapyl alcohol. scispace.com DIRs are essential for preventing the formation of a random mix of racemic products. nih.gov

Reductases: Following the initial coupling, a series of NADPH-dependent reductases modify the lignan scaffold. scispace.com For example, in the well-established pathway in Forsythia species, (+)-pinoresinol is converted to (+)-lariciresinol by an enzyme known as a pinoresinol-lariciresinol reductase. scispace.com By analogy, it is proposed that similar reductases are responsible for the sequential conversion of syringaresinol into DMLR and subsequently into DMSLR in the this compound pathway. scispace.comresearchgate.net

Modern molecular techniques are pivotal in identifying the specific genes that encode the enzymes of the this compound pathway.

Functional genomics provides powerful tools to determine the precise role of individual genes. ulb.be Techniques like CRISPR interference (CRISPRi) screens can be used to systematically repress the expression of candidate genes in a plant system. bu.edu By observing whether the repression of a specific gene (e.g., a putative reductase) leads to a decrease in this compound production and an accumulation of its precursor, researchers can confirm that gene's function within the biosynthetic pathway. bu.eduelifesciences.org This approach is crucial for distinguishing between multiple, similar genes (isoforms) to find the one truly active in the pathway. bu.edu

Gene expression profiling is a laboratory method that measures the activity of thousands of genes at once, creating a global picture of cellular function. castlebiosciences.comthermofisher.com By comparing the gene expression profiles of plant tissues that are actively producing this compound with those that are not, scientists can identify genes whose expression is highly correlated with the synthesis of the compound. mdpi.com For instance, if the genes for a specific laccase, a dirigent protein, and several reductases are all highly expressed in the same cells at the same time that this compound accumulates, it provides strong evidence that these genes form the core of the biosynthetic pathway. castlebiosciences.com

Genetic Engineering Approaches for Modulating this compound Production

Genetic engineering, the targeted modification of an organism's genetic material, offers a powerful strategy for altering the biosynthetic output of plant secondary metabolites, including the lignan this compound. nih.govnih.gov While direct genetic manipulation targeting the this compound pathway is an emerging area of research, extensive work on related lignan pathways provides a clear blueprint for how its production can be modulated. Techniques such as gene silencing and overexpression, including modern CRISPR-Cas9 gene-editing tools, can be applied to the specific enzymes of the syringyl lignan pathway to either enhance or decrease the accumulation of this compound. innovativegenomics.orgcrisprtx.comfrontiersin.org

The primary targets for engineering lignan pathways are the key enzymatic steps that control the flow of precursors. A common strategy involves down-regulating the expression of genes encoding pinoresinol-lariciresinol reductases (PLRs), enzymes that catalyze the reduction of precursors downstream from the initial lignan-forming step. mdpi.com By using RNA interference (RNAi) to silence a PLR gene in Forsythia cell cultures, researchers were able to block the conversion of pinoresinol (B1678388) to matairesinol, resulting in a significant, 20-fold accumulation of the precursor pinoresinol. mdpi.comdntb.gov.ua

The table below summarizes key findings from genetic engineering studies on related lignan pathways, illustrating the potential approaches for this compound modulation.

Organism Target Gene Method Primary Outcome Reference
Forsythia koreana (cell culture)Pinoresinol/lariciresinol reductase (PLR)RNA interference (RNAi)Complete loss of matairesinol; ~20-fold increase in pinoresinol glucoside. dntb.gov.ua, mdpi.com
Forsythia koreana (cell culture)PLR and CYP81Q1 (sesamin synthase)RNAi and OverexpressionProduction of the exogenous lignan sesamin, which is not native to Forsythia. dntb.gov.ua, mdpi.com
Linum usitatissimum (Flax)Pinoresinol-lariciresinol reductase (LuPLR1)RNA interference (RNAi)Accumulation of pinoresinol and appearance of novel neolignans. researchgate.net
Arabidopsis thalianaPinoresinol reductase 1 (PrR1)Loss-of-function mutant4.8-fold increase in pinoresinol concentration in stem tissue. nih.gov

These studies demonstrate that diverting metabolic flux by targeting key enzymes is a viable and effective strategy. Applying these proven genetic tools to the this compound biosynthetic pathway holds significant promise for developing plant varieties with tailored this compound content. frontiersin.orgresearchgate.net

Stereochemistry in Biosynthetic Pathways

The biological activity of lignans is profoundly influenced by their stereochemistry, which is meticulously controlled during their biosynthesis in plants. The formation of this compound, a syringyl lignan, involves a series of stereospecific enzymatic reactions that determine the precise three-dimensional arrangement of the final molecule. scispace.comresearchgate.net

The pathway commences with the oxidative coupling of two sinapyl alcohol radicals. This crucial dimerization is not random; it is guided by dirigent proteins (DIRs). These unique proteins lack enzymatic activity themselves but capture and orient the substrate radicals to enforce a specific regio- and stereoselective outcome. researchgate.net In the this compound pathway, this coupling leads to the formation of syringaresinol. Research in Lyonia ovalifolia has identified (±)-syringaresinol as the initial precursor, indicating that the initial coupling may produce a racemic or near-racemic mixture in this species. scispace.comresearchgate.net

Subsequent steps involve highly stereospecific reductions catalyzed by reductase enzymes, which are part of the pinoresinol-lariciresinol reductase (PLR) family. nih.gov These enzymes typically use NADPH as a cofactor to catalyze sequential reductions. In the biosynthesis of (+)-lyoniresinol in L. ovalifolia, the following stereochemical transformations have been identified:

(±)-Syringaresinol is reduced to (8S,8′S)-(−)-5,5′-dimethoxylariciresinol . This step shows a clear enantiomeric preference, resulting in a product with a 46% enantiomeric excess (e.e.). scispace.comresearchgate.net

This intermediate is then further reduced to (8S,8′S)-(+)-5,5′-dimethoxysecoisolariciresinol , with the stereochemistry at the C8 and C8′ positions being retained. This reaction is highly stereospecific, yielding a product with a 91% e.e. scispace.comresearchgate.net

The final cyclization and transformation steps yield (8R,8′R)-(+)-lyoniresinol . This indicates a stereochemical inversion at the chiral centers to produce the final configuration, which was isolated with a 42% e.e. scispace.comresearchgate.net

The precise control at each stage, from the DIR-mediated coupling to the specific stereoisomers targeted by reductases, ensures the formation of a biologically active enantiomer. It has been noted, for instance, that (+)-lyoniresinol imparts a strong bitter taste, while its enantiomer, (-)-lyoniresinol, is tasteless, highlighting how stereochemistry directly impacts biological interaction. nih.gov

Role of this compound in Plant Defense and Chemical Communication

Lignans, as a class of phenolic secondary metabolites, are integral to plant survival, serving critical roles in defense against a wide array of biotic and abiotic threats. frontiersin.orgnih.gov this compound contributes to this defensive arsenal (B13267) through its antimicrobial and antioxidant properties, and likely participates in broader defense strategies such as deterring herbivores and mediating plant-plant interactions (allelopathy). nih.govresearchgate.netmdpi.com

Antimicrobial and Antioxidant Activity: Direct evidence demonstrates the role of this compound in chemical defense. A study investigating compounds from Clusia burlemarxii found that this compound exhibited significant antimicrobial activity against several Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Streptococcus mutans. nih.gov Such antimicrobial properties are crucial for protecting plant tissues from colonization by pathogenic microorganisms. scielo.brfrontiersin.org

Furthermore, this compound is a potent antioxidant. Research on the bark of Zelkova serrata identified this compound as a primary source of its antioxidant activity, functioning through both hydrogen atom and electron transfer mechanisms. researchgate.net This is a key defense function, as pathogen attacks and abiotic stresses often induce an oxidative burst in the plant; the ability to scavenge reactive oxygen species (ROS) helps protect the plant's cellular machinery from damage.

Herbivore Defense and Chemical Communication: While direct studies on this compound as an insect antifeedant are limited, the defensive roles of other lignans are well-established. nih.govwikipedia.org Lignans can act as toxins or digestibility reducers, making plant tissue unpalatable or harmful to insect herbivores. mdpi.com For example, the precursor lignan (+)-pinoresinol has been shown to be an effective feeding deterrent. researchgate.net Given its structural similarity and classification as a lignan, it is plausible that this compound serves a similar protective function in the plants that produce it.

Allelopathy, the chemical inhibition of one plant by another, is another potential function. nih.govwikipedia.org Plants release a variety of secondary metabolites, including phenolics like lignans, into the soil to inhibit the germination and growth of competing plants. researchgate.netscielo.org.co The release of such compounds from roots or decomposing litter helps the producing plant secure resources like water, nutrients, and light. Although this compound has not been specifically identified as an allelochemical in field studies, its presence in plant tissues and known biological activities make it a candidate for involvement in these complex chemical interactions. researchgate.net

Chemical Synthesis and Structural Modification

Total Asymmetric Synthesis Methodologies

The development of total asymmetric synthesis routes has been instrumental in confirming the structure and absolute stereochemistry of Lyoniresinol. These methodologies often employ sophisticated strategies to control the formation of chiral centers.

The first total asymmetric synthesis of both natural enantiomers, (+)-Lyoniresinol and (-)-Lyoniresinol, has been successfully achieved. A prominent strategy involves the asymmetric photocyclization of achiral dibenzylidenesuccinate precursors. This method typically utilizes a chiral auxiliary to induce asymmetry during the cyclization step, leading to the formation of chiral aryldihydronaphthalene intermediates.

One notable approach employs (-)-ephedrine as a chiral auxiliary. This auxiliary biases the atropisomeric equilibrium of the dibenzylidenesuccinate precursor, guiding the subsequent photochemical reaction to favor the formation of a specific enantiomer. This strategy has been successfully applied to the synthesis of (+)-Lyoniresinol dimethyl ether in a concise five-step sequence acs.orgacs.orgfigshare.comchemfaces.com. For the synthesis of the enantiomeric pair, the choice of chiral auxiliary with opposite stereochemistry, such as (S)-4-benzyl-2-oxazolidinone, allows for the preparation of (-)-Lyoniresinol acs.org.

Table 1: Summary of Total Asymmetric Synthesis of this compound Enantiomers

CompoundKey Synthetic StrategyChiral AuxiliaryNumber of StepsOverall YieldKey Intermediate/Method
(+)-LyoniresinolAsymmetric photocyclization of dibenzylidenesuccinate(-)-Ephedrine~10~19%Formation of chiral aryldihydronaphthalene intermediate
(-)-LyoniresinolAsymmetric photocyclization of dibenzylidenesuccinate(S)-4-benzyl-2-oxazolidinone~10~16%Formation of chiral aryldihydronaphthalene intermediate
(+)-Lyoniresinol dimethyl etherAsymmetric photocyclization of dibenzylidenesuccinate(-)-Ephedrine5Not specifiedFormation of chiral aryldihydronaphthalene intermediate

The successful completion of total asymmetric syntheses inherently serves to confirm the proposed structure and absolute stereochemistry of natural products like this compound acs.orgacs.orgnih.gov. By constructing the molecule from achiral or enantiomerically pure starting materials using stereoselective reactions, chemists can unequivocally assign the absolute configuration. For instance, the synthesis of (+)-Lyoniresinol dimethyl ether via photocyclization, using (-)-ephedrine, confirmed the assignment of the 1S,2R configuration acs.org. Furthermore, spectroscopic analyses, including NMR and comparison with authentic samples, are employed to verify the identity and stereochemical integrity of the synthesized compounds researchgate.netcapes.gov.br. The ability to synthesize both enantiomers and compare their properties (e.g., optical rotation) with naturally occurring samples provides robust stereochemical confirmation acs.org.

Deuterated analogues of this compound, specifically (D4)-(+)-Lyoniresinol and (D4)-(-)-Lyoniresinol, have been synthesized. Deuterium (B1214612) labeling is a valuable tool in chemical research, often chosen for its relative ease of introduction and lower cost compared to other isotopic labels like ¹³C acs.org. These deuterated compounds are synthesized using similar routes as their non-deuterated counterparts, with deuterium atoms incorporated at specific positions. The primary application of these deuterated analogues is as internal standards in analytical techniques, such as stable isotope dilution analysis. This allows for more accurate and optimized quantitation of this compound in various matrices, including biological samples and food products acs.orgnih.gov.

Table 2: Synthesis of Deuterated this compound Analogues

CompoundDeuteration SiteNumber of StepsOverall YieldPrimary Application
(D4)-(+)-LyoniresinolSpecific sites~10~16%Internal standard for quantitative analysis
(D4)-(-)-LyoniresinolSpecific sites~10Not specifiedInternal standard for quantitative analysis

Semisynthesis and Derivatization Approaches

Beyond total synthesis, this compound can be modified through semisynthetic or derivatization approaches to yield compounds with altered properties or to facilitate their analysis.

This compound exists in nature not only as the aglycone but also as glycosides, where a sugar moiety is attached via a glycosidic linkage. Key examples include (+)-Lyoniresinol 3α-O-β-D-glucopyranoside and (+)-Lyoniresinol 9'-O-glucoside, which have been isolated from various plant sources such as Averrhoa carambola L. root and Aegle marmelos bark nih.govcontaminantdb.caplos.org. The synthesis of such glycosides typically involves the glycosylation of this compound with an activated sugar derivative, followed by deprotection steps. While detailed synthetic procedures for these specific glycosides are not extensively elaborated in the provided literature, their isolation from natural sources highlights their significance as naturally occurring derivatives.

Table 3: Identified this compound Glycosides

Compound NameGlycosidic Linkage SiteCommon Isolation Sources
(+)-Lyoniresinol 3α-O-β-D-glucopyranosideC3 (alpha-O-beta-D)Averrhoa carambola L. root, Lycium chinense Miller root bark
(-)-Lyoniresinol 3α-O-β-D-glucopyranosideC3 (alpha-O-beta-D)Averrhoa carambola L. root
(+)-Lyoniresinol 9'-O-glucosideC9'Aegle marmelos bark

The preparation of ester derivatives of this compound is primarily exemplified by the synthesis of this compound dimethyl ether. This involves the methylation of the hydroxyl groups present in the this compound structure. The synthesis of this compound dimethyl ether has been achieved through efficient multi-step sequences, often employing photochemical cyclization strategies as described in the total synthesis section acs.orgacs.orgfigshare.comchemfaces.com. While other esterifications or conjugation reactions are not extensively detailed in the provided snippets, the synthesis of the dimethyl ether derivative demonstrates a key modification route for this compound. Derivatization techniques are also explored in analytical chemistry to enhance the detectability and separability of this compound and its related compounds using methods like GC-MS core.ac.ukclemson.edunih.gov.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to elucidate how variations in a molecule's chemical structure influence its biological activity. For this compound, SAR investigations help in understanding which structural features are critical for its observed bioactivities, such as anticancer, anti-inflammatory, antimicrobial, and even gustatory effects acs.orgnih.govnih.govresearchgate.net. By systematically modifying this compound's structure and evaluating the resulting biological responses, researchers can identify key pharmacophores and optimize lead compounds for enhanced efficacy, selectivity, or altered properties.

Glycosylation and Cytotoxic Activity One significant area of SAR exploration for this compound involves glycosylation. Research into derivatives of this compound has identified that the addition of sugar moieties can profoundly impact its biological activity. Specifically, the compound (-)-9'-O-(α-l-rhamnopyranosyl)this compound, a rhamnosylated derivative of this compound, demonstrated potent activity in suppressing the proliferation of A2780 human ovarian carcinoma cells nih.gov. This modified compound exhibited a significant inhibitory concentration (IC50) of 35.40 ± 2.78 μM, suggesting that the glycosylation at the 9'-position enhances its cytotoxic effects against this cancer cell line. This finding underscores the importance of the carbohydrate moiety in modulating this compound's anticancer potential nih.gov.

Stereochemistry and Gustatory Properties Beyond cytotoxic activities, SAR studies have also revealed that the stereochemistry of this compound significantly influences its gustatory properties. It has been reported that the naturally occurring enantiomers of this compound possess distinct taste profiles. Specifically, (+)-Lyoniresinol is characterized by a strong bitter taste, whereas its enantiomer, (−)-Lyoniresinol, is described as tasteless acs.orgnih.gov. This difference highlights how subtle stereochemical variations can dictate specific biological interactions, in this case, taste perception. The synthesis of both enantiomers and their deuterated analogues has been crucial for confirming these stereochemical assignments and for developing quantitative analytical methods acs.orgnih.gov.

Advanced Analytical Methodologies for Research

Mass Spectrometry (MS) in Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely utilized for the separation, identification, and quantification of volatile and semi-volatile compounds. For molecules like Lyoniresinol, which possess polar functional groups such as hydroxyls, direct GC-MS analysis can be challenging due to insufficient volatility and potential thermal degradation. Therefore, chemical derivatization is often employed to convert these analytes into more volatile and thermally stable forms jfda-online.com.

Common derivatization strategies involve reacting the polar functional groups with specific reagents to introduce non-polar moieties. Silylation, using reagents such as N-O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a widely adopted method for hydroxyl and amine groups jfda-online.comsigmaaldrich.com. Acetic anhydride (B1165640) is another common derivatization agent for hydroxyl groups mdpi.com. These reactions replace active hydrogens with silyl (B83357) or acetyl groups, thereby increasing volatility and improving chromatographic behavior on GC columns jfda-online.comsigmaaldrich.com.

The derivatized this compound is then injected into the GC system, where it is separated based on its boiling point and affinity for the stationary phase of the GC column. The separated compounds elute and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, often by comparison with spectral libraries researchgate.netboku.ac.at. For instance, silylated derivatives commonly exhibit characteristic fragment ions, such as [M-CH₂CO]⁺ (m/z M-42) from acetic anhydride derivatization, which aids in selective ion monitoring (SIM) mode GC-MS analysis mdpi.com. The EI-MS of a synthetic (+)-lyoniresinol dimethyl ether derivative showed characteristic ions at m/z 448 (M⁺), 430, 399, 219, 181, and 69 acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of complex organic molecules like this compound. It provides detailed information about the molecular skeleton, functional groups, and their spatial arrangement.

1D and 2D NMR Techniques

A combination of 1D and 2D NMR experiments is essential for a thorough structural assignment of this compound.

1D NMR:

¹H NMR (Proton NMR): This technique reveals the number, type, and connectivity of hydrogen atoms within the molecule. Chemical shifts (δ) indicate the electronic environment of protons, while splitting patterns (multiplicity) and coupling constants (J) provide information about neighboring protons acs.orgscielo.brsemanticscholar.orgacs.org. For this compound, ¹H NMR spectra typically show signals corresponding to aromatic protons, methoxyl groups, and protons on aliphatic carbons, including methine and methylene (B1212753) groups acs.orgscielo.br.

¹³C NMR (Carbon NMR): This provides information about the carbon backbone, including the number of unique carbon environments and their chemical states (e.g., aromatic, aliphatic, carbonyl) acs.orgscielo.brsemanticscholar.orgacs.org.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, DEPT-135) are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment of ¹³C signals scielo.brresearchgate.net.

2D NMR:

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton coupling through chemical bonds (typically 2-3 bonds), establishing connectivity between adjacent protons scielo.bracs.orgdocumentsdelivered.comnih.govresearchgate.netmnstate.edu.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly bonded to carbons, mapping proton-carbon connectivity scielo.bracs.orgdocumentsdelivered.comnih.govmnstate.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range correlations (2-3 bonds) between protons and carbons, particularly across quaternary carbons and heteroatoms, which is critical for assembling the molecular framework scielo.bracs.orgdocumentsdelivered.comnih.govmnstate.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close, irrespective of their bonding. This is indispensable for determining relative stereochemistry and conformation scielo.bracs.orgdocumentsdelivered.comnih.govmnstate.edu.

Applications in Stereochemical Assignment and Conformation Analysis

The determination of stereochemistry is paramount for understanding the biological activity and interactions of chiral molecules like this compound. NMR spectroscopy, particularly NOESY experiments, plays a pivotal role in this aspect. By analyzing the cross-peaks in a NOESY spectrum, the spatial proximity of protons can be ascertained, allowing for the assignment of relative stereochemistry at chiral centers scielo.bracs.orgdocumentsdelivered.comnih.gov. For example, NOESY data has been used to confirm the relative configuration at specific carbons (C-7', C-8, and C-8') in this compound scielo.br. Furthermore, coupling constants from ¹H NMR spectra can also provide insights into dihedral angles and, consequently, conformational preferences acs.org. The synthesis of enantiomerically pure this compound and its deuterated analogues, coupled with rigorous NMR analysis, has been instrumental in confirming its absolute stereochemistry acs.org.

Hyphenated Techniques and Integrated Analytical Platforms

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry or other detectors, are essential for analyzing complex mixtures containing this compound, such as plant extracts.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly effective for analyzing non-volatile and thermally labile compounds like lignans (B1203133). HPLC separates the components of a mixture, and the eluent is directly introduced into a mass spectrometer for mass analysis. LC-MS provides molecular weight information and fragmentation patterns, aiding in the identification and characterization of this compound and its derivatives or related compounds in complex matrices semanticscholar.orgsg-host.com.

UHPLC-QTOF (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): UHPLC offers enhanced separation efficiency and speed compared to conventional HPLC. Coupled with a QTOF mass analyzer, it provides high-resolution and accurate mass measurements, enabling more confident identification and structural elucidation of compounds, even at low concentrations, within intricate biological or botanical samples.

Advanced Quantification Strategies and Method Validation for Complex Biological and Botanical Matrices

Accurate quantification of this compound in complex matrices requires robust analytical methods and rigorous validation.

Stable Isotope Dilution Analysis for Enhanced Accuracy

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying analytes in complex matrices. This technique involves spiking a known amount of a stable isotope-labeled analog of the target analyte (e.g., deuterated this compound) into the sample. The labeled analog behaves identically to the native analyte throughout the sample preparation and analytical process, thereby compensating for any matrix effects or losses. The ratio of the native analyte to the labeled internal standard is then measured using mass spectrometry, allowing for precise quantification acs.org. The synthesis of stable isotope-labeled this compound is crucial for its application as an internal standard in SIDA, optimizing existing quantitation methods acs.org.

Method validation is a critical step to ensure the reliability and accuracy of any analytical method used for this compound quantification. Key validation parameters include:

Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the matrix.

Linearity and Range: The concentration range over which the method provides a linear response.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies or by analyzing certified reference materials.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

While specific validation data for this compound is not detailed in the provided snippets, general validation parameters for GC-MS methods, such as recovery (89-123%) and limits of detection (e.g., 25 ng for guaiacol), have been reported for similar analyses researchgate.net.

Preclinical Biological Activities and Mechanistic Investigations

Antioxidant and Free Radical Scavenging Activities

Lyoniresinol has demonstrated notable antioxidant properties, which are attributed to its ability to neutralize free radicals and modulate cellular oxidative stress. These activities have been quantified using various established chemical and cellular assays.

The antioxidant capacity of this compound has been evaluated through its ability to scavenge synthetic free radicals. One of the primary methods used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. In this assay, this compound has been shown to exhibit potent radical scavenging activity.

Research has determined a specific IC50 value for this compound in the DPPH assay, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. This quantitative measure provides a benchmark for its antioxidant potency.

CompoundAssayIC50 ValueSource
This compoundDPPH Radical Scavenging82.4 μM researchgate.net

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method used to assess the total antioxidant capacity of a compound. While specific quantitative data for this compound in the ABTS assay is not as readily available in the literature, this assay is widely used to confirm the broad-spectrum radical scavenging capabilities of polyphenolic compounds by evaluating both hydrogen-donating and electron-donating abilities. nih.gov

The free-radical scavenging activity of phenolic compounds like lignans (B1203133) is primarily governed by two major chemical mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). mdpi.comresearchgate.net

In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, effectively neutralizing the radical and forming a more stable antioxidant radical. nih.gov The efficiency of this mechanism is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov

The ET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. This can be followed by proton transfer (a mechanism known as Sequential Electron Transfer-Proton Transfer, or SET-PT) or preceded by proton loss (Sequential Proton Loss-Electron Transfer, or SPLET), depending on the solvent and molecular structure. mdpi.com The phenolic structure of this compound, containing multiple hydroxyl groups on its aromatic rings, provides the necessary chemical features to actively participate in both HAT and ET pathways to exert its antioxidant effects. Theoretical studies on other lignans suggest that the HAT mechanism is often the predominant mode of action in non-polar environments. mdpi.comnih.gov

Anti-inflammatory Effects and Pathway Modulation

While this compound's antioxidant properties suggest a potential role in modulating inflammatory processes, which are often linked to oxidative stress, specific preclinical data on its direct anti-inflammatory effects are limited in the current scientific literature.

Standard in vitro models for assessing anti-inflammatory activity often involve stimulating immune cells, such as RAW 264.7 macrophages, with lipopolysaccharide (LPS) to induce an inflammatory response. This response includes the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.comnih.govnih.gov At present, specific studies quantifying the inhibitory effects of this compound on these specific mediators and cytokines in such models have not been prominently reported.

The production of inflammatory mediators is controlled by complex intracellular signaling pathways. Key pathways involved in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (which include p38, JNK, and ERK). harvard.eduresearchgate.netrndsystems.com The activation of these pathways leads to the transcription of genes for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Research into how this compound specifically modulates the NF-κB and MAPK signaling cascades in the context of inflammation is an area requiring further investigation, as direct evidence is not currently available.

Neuroprotective Research

This compound has been investigated for its potential to protect neuronal cells from damage and death, particularly in models of ischemia-related injury. This research highlights its cytoprotective activities beyond simple antioxidant effects.

In one key study, this compound demonstrated a significant neuroprotective effect in an in vitro model of cerebral ischemic stroke using HT22 hippocampal neuronal cells. researchgate.net The cells were subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a procedure that mimics the damage caused by a stroke. The findings revealed that this compound could suppress the apoptosis (programmed cell death) induced by OGD/R in these neuronal cells. researchgate.net

Further mechanistic investigation in this study showed that the neuroprotective action of this compound is linked to its ability to activate a specific pro-survival signaling pathway. The compound was found to activate the PI3K/AKT/GSK-3β/Nrf2 signaling cascade. researchgate.net The activation of this pathway is known to enhance cellular antioxidant defenses and promote cell survival. By modulating this pathway, this compound improved the oxidative stress status within the cells, thereby inhibiting the apoptotic process initiated by the OGD/R insult. researchgate.net These findings position this compound as a compound of interest for further research in the development of therapies for stroke and related neurodegenerative conditions. researchgate.net

Area of ResearchIn Vitro ModelKey FindingMechanism of ActionSource
NeuroprotectionHT22 hippocampal cells (OGD/R model)Suppressed apoptosis induced by oxygen-glucose deprivation/reoxygenation.Activated the PI3K/AKT/GSK-3β/Nrf2 signaling pathway, improving cellular oxidative stress. researchgate.net

Modulation of Oxidative Stress Pathways in Neural Models (e.g., PI3K/AKT/GSK-3β/NRF2 signaling)

This compound has been identified as a potent modulator of critical neuroprotective signaling pathways in response to oxidative stress. Research shows that its mechanism of action involves the activation of the Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (AKT)/Glycogen Synthase Kinase-3β (GSK-3β)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling cascade. In models of oxygen-glucose deprivation/reoxygenation (OGD/R), which mimics ischemic conditions, this compound was found to activate this specific pathway. The activation of PI3K/AKT leads to the inhibitory phosphorylation of GSK-3β, which in turn promotes the nuclear translocation of NRF2. Once in the nucleus, NRF2 binds to the antioxidant response element (ARE), initiating the transcription of various cytoprotective and antioxidant enzymes. This activation of the PI3K/AKT/GSK-3β/NRF2 pathway by this compound ultimately enhances the cellular defense against oxidative stress, which is a key contributor to neuronal damage in ischemic events.

Attenuation of Apoptosis in Neuronal Cell Models (e.g., HT22 cells)

In preclinical studies utilizing neuronal cell models, this compound has demonstrated significant anti-apoptotic capabilities. Specifically, in HT22 mouse hippocampal neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), this compound effectively suppressed programmed cell death. The OGD/R condition induces significant apoptosis in HT22 cells, a process characterized by cell shrinkage, chromatin condensation, and the activation of apoptotic signaling cascades. Treatment with this compound was shown to counteract these changes, preserving cell viability and morphology. The anti-apoptotic effect is directly linked to its ability to mitigate oxidative stress through the signaling pathways mentioned previously, thereby preventing the initiation of the apoptotic cascade that leads to neuronal cell death.

Efficacy in Preclinical in vivo Models of Ischemic Injury (e.g., Middle Cerebral Artery Occlusion (MCAO) rats)

The neuroprotective effects of this compound observed in cell models have been substantiated in preclinical in vivo models of ischemic stroke. In studies using the Middle Cerebral Artery Occlusion (MCAO) rat model, a standard technique for inducing focal brain ischemia, administration of this compound led to significant improvements in neurological function and a reduction in brain injury. Rats treated with this compound exhibited lower neurological deficit scores compared to untreated control groups. Furthermore, analysis of brain tissue revealed a marked decrease in the infarct size, indicating that this compound effectively protects brain tissue from ischemic damage. These findings suggest that the compound's ability to suppress oxidative stress and apoptosis translates into tangible neuroprotective outcomes in a live model of cerebral ischemic stroke injury.

Interactive Data Table: Neuroprotective Effects of this compound
Model SystemConditionKey FindingSignaling Pathway Implicated
HT22 Neuronal CellsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Suppressed apoptosis and reduced oxidative stress.PI3K/AKT/GSK-3β/NRF2
Middle Cerebral Artery Occlusion (MCAO) RatsIschemic StrokeImproved neurological function scores and reduced infarct size.Not specified in detail for the in vivo model, but linked to antioxidant activity.

Anticancer Research

Induction of Apoptosis in Cancer Cell Lines (in vitro studies)

Research into the anticancer properties of this compound derivatives has shown promising results regarding the induction of apoptosis in cancer cells. A study focused on (-)-9'-O-(α-l-rhamnopyranosyl)this compound , a derivative of this compound, demonstrated potent cytotoxic effects against the A2780 human ovarian carcinoma cell line. nih.gov Treatment with this compound led to characteristic morphological changes associated with apoptosis, such as cell blebbing, shrinkage, and condensation. nih.gov The compound suppressed the proliferation of these cancer cells in a dose-dependent manner, with a calculated half-maximal inhibitory concentration (IC50) value of 35.40 ± 2.78 μM. nih.gov

Inhibition of Proliferation and Tumor Growth in Preclinical Models

The antiproliferative activity of the this compound derivative, (-)-9'-O-(α-l-rhamnopyranosyl)this compound, has been established in in vitro preclinical models. The compound effectively suppressed the proliferation of A2780 human ovarian cancer cells, as demonstrated by cytotoxicity assays. nih.gov This inhibition was observed to be dose-dependent, indicating a direct effect on the ability of the cancer cells to multiply. nih.gov While these in vitro results highlight the potential to inhibit cancer cell proliferation, further studies are required to confirm the efficacy of this compound or its derivatives in inhibiting tumor growth in in vivo preclinical models.

Modulation of Cell Cycle Progression and Signaling Pathways

The mechanism behind the apoptosis-inducing effects of (-)-9'-O-(α-l-rhamnopyranosyl)this compound involves the modulation of specific cell signaling pathways. Western blot analysis revealed that the compound activates key proteins in the extrinsic apoptotic pathway. nih.gov Specifically, it was shown to activate caspase-8 and caspase-3, which are critical executioner enzymes in the apoptotic cascade. nih.gov The activation of these caspases leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which was also observed following treatment with the compound. nih.gov This activation of the caspase cascade confirms that the derivative's anticancer activity is mediated through the induction of programmed cell death. nih.gov

Interactive Data Table: Anticancer Activity of (-)-9'-O-(α-l-rhamnopyranosyl)this compound
Cell LineActivityMeasurementMechanism
A2780 Human Ovarian CarcinomaInhibition of ProliferationIC50: 35.40 ± 2.78 μMInduction of apoptosis
A2780 Human Ovarian CarcinomaModulation of SignalingActivation of Caspase-8, Caspase-3, and PARPExtrinsic apoptotic pathway

Antimicrobial Investigations

This compound and its derivatives have been the subject of preclinical investigations to determine their potential as antimicrobial agents. Research has explored its efficacy against various pathogens, including bacteria and fungi, with a particular focus on strains that have developed resistance to conventional antibiotics.

Activity against Antibiotic-Resistant Bacterial Strains (e.g., MRSA)

A derivative of this compound, (+)-lyoniresinol-3α-O-β-D-glucopyranoside, has demonstrated significant antimicrobial activity against antibiotic-resistant bacteria. nih.govfao.org Studies have specifically highlighted its potent effect against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.govfao.orgkoreascience.kr This activity suggests that the this compound scaffold could be a promising starting point for the development of new antibacterial agents to combat drug-resistant infections. nih.gov

CompoundTarget OrganismActivity
(+)-lyoniresinol-3α-O-β-D-glucopyranosideMethicillin-Resistant Staphylococcus aureus (MRSA)Potent antimicrobial activity nih.govfao.orgkoreascience.kr

Antifungal Activities

The same this compound derivative, (+)-lyoniresinol-3α-O-β-D-glucopyranoside, has also shown notable activity against human pathogenic fungi. nih.govfao.orgkoreascience.kr Research indicates its effectiveness against Candida albicans, a common cause of opportunistic fungal infections in humans. nih.gov Importantly, this antifungal action was observed without any significant hemolytic effect on human red blood cells, pointing to a degree of selectivity for fungal cells over host cells. nih.govfao.orgkoreascience.kr

CompoundTarget OrganismActivityHemolytic Effect
(+)-lyoniresinol-3α-O-β-D-glucopyranosideHuman pathogenic fungi (e.g., Candida albicans)Potent antifungal activity nih.govfao.orgkoreascience.krNo significant effect on human erythrocytes nih.govfao.org

Mechanisms of Action against Microorganisms

Mechanistic studies into the antifungal properties of (+)-lyoniresinol-3α-O-β-D-glucopyranoside have provided insights into its mode of action, particularly against C. albicans. Research shows that the compound disrupts the dimorphic transition of the fungus, which is a key process for its pathogenesis involving the switch to a pseudo-hyphal form. nih.govkoreascience.kr Furthermore, treatment with this this compound derivative was found to induce the accumulation of intracellular trehalose (B1683222) in C. albicans, which is recognized as a cellular stress response to the presence of the drug. nih.govkoreascience.kr

Anti-melanogenic Mechanisms

This compound has been investigated for its potential to inhibit melanin (B1238610) production, a process known as melanogenesis. These studies have focused on its effects on key enzymes and signaling pathways that regulate the synthesis of melanin in skin cells.

Cell ModelCompoundEffect on TyrosinaseEffect on Melanin Biosynthesis
B16F10 Murine Melanoma CellsThis compoundRobust inhibitory capacity nih.govDecreased melanin production nih.gov

Activation of ERK Signaling Pathway and Downregulation of MITF

The anti-melanogenic effects of this compound are mediated through its influence on specific intracellular signaling pathways. nih.gov Research has shown that this compound activates the phosphorylation of the extracellular signal-regulated kinase (ERK). nih.gov The activation of the ERK pathway is known to play a role in the post-translational regulation of the microphthalmia-associated transcription factor (MITF). nih.govmdpi.com

MITF is a master transcriptional regulator for key melanogenic enzymes, including tyrosinase. nih.govmdpi.com The this compound-induced activation of ERK leads to the degradation of the MITF protein. nih.gov This results in the downregulation of MITF and, consequently, a reduction in the expression of tyrosinase protein. nih.gov This specific mechanism, involving the activation of ERK signaling to downregulate MITF, underlies this compound's ability to decrease tyrosinase activity and melanin synthesis in cell models. nih.gov

Other Investigated Biological Activities in Preclinical Models

Hypoglycemic Effects of this compound Glycosides in Animal Models of Diabetes (e.g., STZ-induced mice)

This compound glycosides have demonstrated notable hypoglycemic effects in preclinical studies, particularly in streptozotocin (B1681764) (STZ)-induced diabetic mouse models. Research has focused on chiral lignan (B3055560) glucosides isolated from the root of Averrhoa carambola L., identified as (±)-Lyoniresinol 3α-O-β-D-glucopyranoside. These enantiomers are designated as LGP1 and LGP2. nih.govnih.gov

In a study involving STZ-induced diabetic mice, oral administration of LGP1 for 14 days resulted in a significant reduction in hyperglycemia. nih.govnih.gov The effects were observed to be dose-dependent. This research indicated that LGP1 treatment markedly decreased fasting blood glucose (FBG) and fasting insulin (B600854) (FINS) levels in these diabetic mice. nih.gov The hypoglycemic activity of LGP1 is thought to be associated with an increase in the insulin sensitivity index (ISI) and an improvement in insulin resistance (IR). nih.gov In contrast, its enantiomer, LGP2, did not exhibit any hypoglycemic activity in the same animal model. nih.gov These findings highlight the stereospecificity of the hypoglycemic effects of this compound glycosides.

The study also showed that LGP1 treatment could ameliorate diabetes-associated kidney damage. Histological examination of the kidneys from LGP1-treated mice revealed improvements in conditions such as glomerular hypertrophy, excessive extracellular matrix accumulation, and the thickening of glomerular and tubular basement membranes. nih.govnih.gov

Table 1: Effect of LGP1 and LGP2 on Fasting Blood Glucose (FBG) in STZ-Induced Diabetic Mice

Treatment Group FBG Descent Rate (%) after 14 days
Normal Control N/A
Model Control (Diabetic) N/A
Pioglitazone (10 mg/kg) ~45%
LGP1 (20 mg/kg) ~20%
LGP1 (40 mg/kg) ~30%
LGP1 (80 mg/kg) ~40%
LGP2 (20, 40, 80 mg/kg) No significant change

Data adapted from a study on STZ-induced diabetic mice, showing the percentage decrease in fasting blood glucose levels after 14 days of treatment. nih.gov

Influence on Apoptosis-Regulatory Protein Expression (e.g., NF-κB, Caspases, Bcl-2, Bax) in Disease Models

This compound and its derivatives have been shown to modulate the expression of key apoptosis-regulatory proteins in disease models, particularly in the context of diabetic nephropathy. The progression of this condition is linked to apoptosis, a process controlled by a delicate balance of pro-apoptotic and anti-apoptotic proteins.

In STZ-induced diabetic mice, treatment with the active enantiomer LGP1 led to a significant decrease in the expression of several pro-apoptotic proteins in kidney tissue. nih.gov Specifically, the expression of nuclear factor-κB (NF-κB), a transcription factor that plays a critical role in inflammation and apoptosis, was markedly reduced. nih.gov

Furthermore, LGP1 treatment influenced the caspase cascade, a family of proteases central to the execution of apoptosis. The expression of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) was significantly decreased in the kidneys of LGP1-treated diabetic mice compared to untreated diabetic controls. nih.govnih.gov

The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, is also a critical regulator of apoptosis. In the kidneys of STZ-induced diabetic mice, Bcl-2 expression was found to be reduced. nih.gov Treatment with LGP1 enhanced the expression of the anti-apoptotic protein Bcl-2. nih.gov Conversely, the expression of the pro-apoptotic protein Bax was markedly decreased by LGP1 treatment. nih.gov This shift in the Bcl-2/Bax ratio towards an anti-apoptotic state suggests a protective mechanism against cell death in the diabetic kidney.

Table 2: Modulation of Apoptosis-Regulatory Proteins by LGP1 in the Kidneys of STZ-Induced Diabetic Mice

Protein Function Effect of LGP1 Treatment
NF-κB Pro-inflammatory, Pro-apoptotic Markedly Decreased Expression
Caspase-3 Pro-apoptotic (Executioner) Significantly Decreased Expression
Caspase-8 Pro-apoptotic (Initiator) Significantly Decreased Expression
Caspase-9 Pro-apoptotic (Initiator) Significantly Decreased Expression
Bax Pro-apoptotic Markedly Decreased Expression
Bcl-2 Anti-apoptotic Enhanced Expression

Summary of findings from preclinical research on the effects of LGP1 on key proteins involved in the apoptotic pathway in a diabetic nephropathy model. nih.govnih.gov

Differential Biological Activity of this compound Enantiomers in Preclinical Systems

Preclinical research has clearly established that the biological activities of this compound glycosides can be highly dependent on their stereochemistry. nih.gov Enantiomers, which are mirror images of each other, can interact differently with chiral biological molecules like receptors and enzymes, leading to distinct pharmacological effects. mdpi.com

A prominent example of this is seen with the chiral lignan glucosides (±)-Lyoniresinol 3α-O-β-D-glucopyranoside, specifically the enantiomers LGP1 and LGP2, isolated from Averrhoa carambola L. root. nih.govnih.gov In studies using STZ-induced diabetic mice, a stark difference in their hypoglycemic effects was observed. LGP1 demonstrated significant, dose-dependent hypoglycemic activity, while LGP2 was found to be inactive. nih.gov

This differential activity extended to their influence on apoptosis-regulatory proteins. The beneficial modulatory effects—such as the downregulation of NF-κB, caspases, and Bax, and the upregulation of Bcl-2—were attributed solely to LGP1. nih.gov LGP2 treatment did not produce these effects. nih.gov

This enantiomeric specificity underscores the importance of chirality in the biological actions of this compound derivatives. The specific three-dimensional arrangement of LGP1 is crucial for its interaction with the biological targets responsible for its hypoglycemic and anti-apoptotic effects in the studied models. In contrast, the spatial arrangement of LGP2 appears to be incompatible with these targets, rendering it biologically inactive in this context. nih.gov

Table 3: Comparative Biological Activities of this compound Glycoside Enantiomers (LGP1 vs. LGP2)

Biological Activity LGP1 LGP2
Hypoglycemic Effect Active Inactive
Reduction of NF-κB Expression Active Inactive
Reduction of Caspase-3, -8, -9 Expression Active Inactive
Reduction of Bax Expression Active Inactive
Enhancement of Bcl-2 Expression Active Inactive

This table summarizes the observed differential effects of the two enantiomers in STZ-induced diabetic mouse models. nih.gov

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Biological and Sensory Properties

Stereochemistry is a critical determinant of a molecule's biological activity and sensory perception. Lyoniresinol possesses multiple stereogenic centers, leading to the existence of various stereoisomers. Research has specifically highlighted the profound impact of stereochemistry on the sensory properties of this compound, particularly its taste.

Studies have demonstrated that (+)-Lyoniresinol imparts a strong bitter taste, a significant factor in the perceived bitterness of aged wines and spirits acs.orgnih.govacs.orgbiocrick.comresearchgate.net. In contrast, its enantiomer, (−)-Lyoniresinol, has been found to be tasteless acs.orgnih.govacs.orgbiocrick.comresearchgate.net. Furthermore, a diastereoisomer of this compound has been reported to possess a slightly sweet taste biocrick.comresearchgate.net. This stark difference in sensory perception between stereoisomers underscores the precise molecular recognition events occurring at taste receptors. The absolute configurations of this compound enantiomers have been confirmed through total asymmetric synthesis and chiroptical spectroscopic measurements, providing a foundation for understanding these stereospecific interactions acs.orgresearchgate.net.

Table 7.1: Sensory Properties of this compound Stereoisomers

StereoisomerSensory PropertyReference(s)
(+)-LyoniresinolBitter acs.orgnih.govacs.orgbiocrick.comresearchgate.net
(−)-LyoniresinolTasteless acs.orgnih.govacs.orgbiocrick.comresearchgate.net
Diastereoisomer of this compoundSlightly Sweet biocrick.comresearchgate.net

Impact of Functional Group Modifications on Activity Profiles

Modifications to functional groups are a cornerstone of SAR studies, enabling the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and physicochemical properties youtube.comsolubilityofthings.com. While extensive studies on synthetically modified this compound derivatives are not detailed in the provided literature, general principles of lignan (B3055560) SAR and specific observations provide insights.

Lignans (B1203133) with catechol (3,4-dihydroxyphenyl) moieties have been shown to exhibit higher radical scavenging capacities compared to their guaiacyl (3-methoxy-4-hydroxyphenyl) counterparts researchgate.net. This suggests that the degree of methoxylation on the aromatic rings can influence antioxidant potency. Furthermore, glycosylation, such as the addition of a glucopyranosyl moiety to this compound, has been investigated for its impact on biological activities, particularly antimicrobial effects researchgate.netnih.gov. The presence of the sugar moiety can alter solubility and bioavailability, thereby affecting the compound's efficacy. Studies comparing related lignans have also indicated that methoxy (B1213986) groups on aromatic rings and the stereochemistry of lignan-type compounds play a role in their potency mdpi.com.

Correlation between Structural Features and Mechanistic Pathways in Biological Systems

The structural features of this compound and its derivatives are intrinsically linked to their biological activities and the mechanisms by which they exert their effects.

Antioxidant Activity: this compound exhibits antioxidant properties, demonstrated by its radical scavenging activity against DPPH. For instance, (−)-Lyoniresinol has a reported IC50 value of 82.4 μM for DPPH radical scavenging medchemexpress.commedchemexpress.com. The mechanism of this activity involves hydrogen atom and electron transfer researchgate.net. As noted previously, the presence of specific phenolic hydroxyl patterns, such as catechol moieties, is associated with enhanced antioxidant capacity in lignans researchgate.net.

Antimicrobial and Anticancer Activities: Glycosylated derivatives of this compound have shown notable biological activities. (+)-Lyoniresinol-3α-O-β-d-glucopyranoside has demonstrated potent antimicrobial activity against antibiotic-resistant strains like MRSA and pathogenic fungi, without causing hemolytic effects on human erythrocytes researchgate.net. This suggests its potential as a lead compound for developing new antibiotic agents researchgate.net. Another derivative, (−)-9′-O-(α-l-rhamnopyranosyl)this compound, has been found to possess significant anticancer activity against A2780 human ovarian carcinoma cells. Its mechanism involves the induction of apoptosis through the extrinsic apoptotic pathway, characterized by the activation of caspase-8, caspase-3, and PARP researchgate.netnih.gov.

Other Potential Activities: While not the primary focus of SAR studies on this compound itself, related lignans and compounds have been explored for other activities. For example, in silico studies involving molecular docking have assessed compounds, including this compound derivatives, for potential antiosteoporosis activity by targeting protein complexes involved in estrogen receptor degradation ui.ac.id.

Metabolism and Biotransformation Studies

Enzymatic and Microbial Biotransformation Pathways (e.g., Glycoside Hydrolysis to Aglycones)

The biotransformation of lyoniresinol often begins with the enzymatic hydrolysis of its glycosidic forms. Lignan (B3055560) glycosides, such as lyoniside (B1256259), are converted to their aglycone form, this compound, through the action of enzymes. nih.govacs.org This process is a key step in the metabolic activation of the compound.

Microorganisms play a significant role in this biotransformation. For instance, fermentation of plant extracts containing lyoniside using Woodfordia fruticosa flowers, which harbor a variety of microbes, has been shown to successfully convert lyoniside into this compound. nih.govacs.orgscience.gov The process involves the hydrolysis of the glycosidic bond, releasing the active aglycone. Studies have demonstrated a progressive decrease in lyoniside concentration with a corresponding increase in this compound over an 8-day fermentation period. nih.gov Similarly, the yeast Wickerhamomyces anomalus has been used to biochemically transform polyherbal extracts, leading to the production of metabolites like this compound. researchgate.net

Enzymes such as β-glucosidases are crucial for the hydrolysis of glycosidic linkages. frontiersin.orgnist.govresearchgate.net These enzymes can be of plant or microbial origin and are essential for releasing the aglycone from its sugar moiety. The removal of the sugar molecule is often a prerequisite for the subsequent absorption and metabolic transformations of lignans (B1203133) in the body. frontiersin.org

The enzymatic hydrolysis can be influenced by the structure of the glycoside and the specific enzymes present. nist.govru.nl For example, the type of sugar and the linkage to the aglycone can affect the rate and efficiency of the hydrolysis. ru.nl

Table 1: Microbial and Enzymatic Biotransformation of this compound Precursors

Original CompoundBiotransformation AgentResulting CompoundKey ProcessReference
Lyoniside (this compound Glycoside)Woodfordia fruticosa flowers (microbes)This compoundGlycoside Hydrolysis nih.govacs.org
Polyherbal Extract (containing lignan glycosides)Wickerhamomyces anomalusThis compound and other metabolitesFermentation, Hydrolysis researchgate.net
Lignan Glycosidesβ-glucosidasesThis compound (Aglycone)Enzymatic Hydrolysis frontiersin.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Identification of in vitro and Preclinical in vivo Metabolites

Following the initial hydrolysis, this compound undergoes further metabolism both in vitro and in preclinical in vivo models. These studies are essential for identifying the various metabolites that may be responsible for the observed biological activities. drugdiscoverytrends.comevotec.com

In vitro studies using liver microsomes have been employed to investigate the metabolic pathways of compounds similar to this compound. frontiersin.org These systems allow for the identification of metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions. frontiersin.orgnih.gov For example, studies with other polyphenols have shown that they are subject to methylation, sulfation, and glucuronidation, which can alter their bioavailability and activity. uniba.it

Preclinical in vivo studies in animal models, such as rats, have provided further insight into the metabolic fate of this compound and related lignans. After oral administration, various metabolites can be detected in plasma, urine, and feces. drugdiscoverytrends.comnih.gov For instance, a study on a decoction containing this compound 9′-O-glucoside identified this compound and its metabolites in rat plasma and brain. nih.gov The biotransformation in animals can involve methylation, glucuronidation, oxidation, and N-acetylation. nih.gov

The identification of these metabolites is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). frontiersin.orgnih.govcjnmcpu.com These methods allow for the structural elucidation of the various metabolic products.

Table 2: Identified Metabolites of this compound and its Glycosides in Preclinical Studies

Study TypeModel/SystemParent CompoundIdentified Metabolites/DerivativesAnalytical MethodReference
in vivoRatMahuang Guizhi Decoction (containing this compound 9′-O-glucoside)This compound 9′-O-glucoside and its bio-transformed metabolites (e.g., methylated, glucuronidated)UPLC-Q-TOF/MS nih.gov
in vitroFermentationLyonisideThis compoundHPTLC nih.gov
in vitroHuman Liver Microsomes (example with other compounds)VariousPhase I and Phase II metabolitesHPLC-MS frontiersin.org
in vivoMiceQing-Fei-Pai-Du decoction (containing various compounds)Prototypes and metabolites in serum and tissuesUHPLC-Q-Orbitrap HRMS cjnmcpu.com

This table is interactive. Click on the headers to sort the data.

Role of Intestinal Microbiota in Lignan Conversion and Bioavailability Research (excluding human studies)

The intestinal microbiota plays a pivotal role in the metabolism of lignans, including this compound, significantly influencing their bioavailability and bioactivity. mdpi.comfrontiersin.org A large proportion of ingested polyphenols, which are often poorly absorbed in their native form, are transformed by the gut microbiota into more bioavailable and bioactive metabolites. uniba.itmdpi.com

The gut microbiota possesses a wide array of enzymes, such as glycoside hydrolases, reductases, and demethylases, that are capable of metabolizing complex plant-derived compounds. frontiersin.org In the context of lignans, the gut microbiota is responsible for converting plant lignans into enterolignans, such as enterodiol (B191174) and enterolactone (B190478). mdpi.com Although this compound itself is a lignan, its structural similarity to precursors of enterolignans suggests that it is also a substrate for microbial transformation in the gut. researchgate.net

Research in ruminant models, which have a complex gut microbiota, has shown that lignans from flaxseed are extensively metabolized. mdpi.com In vitro incubations with ruminal and fecal microbiota from dairy cows demonstrated the conversion of plant lignans to enterolignans, with enterolactone being a major product of ruminal fermentation. mdpi.com The genus Prevotella has been identified as a key player in this metabolic conversion. mdpi.com

These microbial transformations are crucial for enhancing the bioavailability of lignans. frontiersin.org The metabolites produced by the gut microbiota are often smaller and more readily absorbed than their parent compounds. uniba.it The composition of the gut microbiota can therefore significantly impact the metabolic profile of this compound and, consequently, its physiological effects. mdpi.com

Table 3: Role of Gut Microbiota in Lignan Metabolism (Preclinical)

ModelMicrobial SourceSubstrateKey TransformationsResulting CompoundsReference
RuminantRuminal and Fecal MicrobiotaFlaxseed LignansDeglycosylation, Demethylation, Dehydroxylation, DehydrogenationEnterodiol, Enterolactone mdpi.com
GeneralGut MicrobiotaPolyphenols (general)Hydrolysis, Conversion to smaller metabolitesBioavailable aglycones and other metabolites uniba.itmdpi.com
GeneralGut MicrobiotaHerbal Compounds (general)Metabolism by various microbial enzymesMore bioactive or less toxic metabolites frontiersin.org

This table is interactive. Click on the headers to sort the data.

Emerging Research Areas and Future Perspectives

Integration with Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics) for Pathway Discovery

The integration of "omics" technologies offers a powerful approach to elucidate the biosynthetic pathways of plant-derived metabolites like lyoniresinol and to understand their mechanisms of action in biological systems. nih.govnih.gov These high-throughput methods provide a global view of molecular changes, enabling researchers to connect the presence of this compound to broader physiological effects.

Metabolomics: Untargeted metabolomics can be employed to identify the full spectrum of metabolites in this compound-producing plants. nih.govmdpi.com By correlating the abundance of this compound with other metabolites, researchers can identify potential precursors and downstream products, offering a more complete picture of its metabolic network. nih.gov For instance, an untargeted metabolomics approach was successfully used to identify the microbial transformation products of secoisolariciresinol, another lignan (B3055560), providing a model for how this compound's metabolic fate could be tracked. nih.gov

Transcriptomics: Transcriptome analysis, particularly RNA-seq, can identify the genes that are co-expressed with the biosynthesis of this compound. nih.govmdpi.com By comparing the transcriptomes of high- and low-lyoniresinol-producing plant tissues, it is possible to pinpoint the specific enzymes and transcription factors involved in its synthesis. rsc.org This knowledge is crucial for potential bioengineering efforts to increase this compound yield in plants or to produce it in microbial systems. frontiersin.org

Proteomics: Proteomics enables the identification and quantification of the entire set of proteins in a biological sample. youtube.commdpi.com In the context of this compound, proteomics can be used to identify the enzymes directly involved in its biosynthesis. nih.gov Furthermore, by treating cells or tissues with this compound and analyzing the resulting changes in the proteome, researchers can uncover the molecular targets and pathways through which it exerts its biological effects. youtube.com

The integration of these omics platforms provides a multi-layered understanding of this compound, from the genes that code for its biosynthetic enzymes to its impact on the cellular metabolome. nih.gov

Potential for Biomarker Development in Preclinical Research

Biomarkers are essential tools in drug discovery and development, providing measurable indicators of a biological state or condition. crownbio.com In the preclinical phase, biomarkers are used to assess the safety and efficacy of a potential therapeutic agent. bioagilytix.comamsbiopharma.com While research into this compound as a biomarker is still in its infancy, its known biological activities suggest several potential applications.

Given its antioxidant properties, this compound or its metabolites could potentially serve as biomarkers of target engagement for therapies aimed at reducing oxidative stress. researchgate.net For example, in preclinical models of diseases associated with oxidative damage, the levels of this compound and its metabolites in biological fluids could be measured to confirm that the compound has reached its target and is exerting a biological effect.

Furthermore, as the molecular targets of this compound are elucidated through proteomic and metabolomic studies, it may be possible to identify downstream biomarkers that are modulated by its activity. nih.gov These could include specific proteins or metabolites whose levels change in response to this compound treatment, providing a more direct measure of its pharmacological activity. crownbio.com The development of such biomarkers will be crucial for advancing this compound or its derivatives into clinical trials. nih.gov

Advanced Drug Discovery Lead Optimization Strategies (Preclinical Focus)

This compound's inherent biological activity makes it an attractive lead compound for drug discovery. researchgate.net However, natural products often require optimization to improve their drug-like properties, such as potency, selectivity, and pharmacokinetic profile. danaher.combiobide.com Advanced lead optimization strategies can be applied to this compound in a preclinical setting to enhance its therapeutic potential. creative-biostructure.comnih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of this compound analogs and testing their biological activity, researchers can establish a structure-activity relationship. nih.gov This information is invaluable for designing more potent and selective compounds.

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications to the this compound structure will affect its binding to target proteins. danaher.com This can help to prioritize the synthesis of the most promising analogs, saving time and resources.

The goal of lead optimization is to develop a preclinical candidate with the optimal balance of efficacy, safety, and drug-like properties to justify its advancement into clinical development. criver.com

Unexplored Biological Activities and Mechanistic Pathways in Relevant Disease Models

While this compound is primarily known for its antioxidant activity, it is likely that this compound possesses other biological activities that have yet to be fully explored. medchemexpress.com Many natural products exhibit pleiotropic effects, interacting with multiple biological targets and pathways. nih.gov

Future research should focus on screening this compound for a broader range of biological activities in relevant disease models. For example, given the known anti-inflammatory and anticancer properties of other lignans (B1203133), it would be valuable to investigate whether this compound exhibits similar effects. researchgate.net Investigating its potential in neuroinflammation is another promising avenue, as medicinal plants are increasingly being explored for their neuroprotective properties. nih.gov

Elucidating the molecular mechanisms underlying any newly discovered activities will be critical. This will involve identifying the specific proteins and signaling pathways that are modulated by this compound. Techniques such as chemical proteomics can be employed to identify the direct binding partners of this compound in the cell. nih.gov Understanding these mechanisms will not only provide a deeper understanding of this compound's biological effects but also open up new avenues for its therapeutic application. nih.gov

Challenges in Research and Methodological Advancements for Comprehensive Understanding

Despite its potential, research on this compound faces several challenges that need to be addressed to gain a comprehensive understanding of this compound.

Stereochemistry and Synthesis: this compound has multiple chiral centers, meaning it can exist in various stereoisomeric forms. researchgate.net Different stereoisomers can have different biological activities. The total synthesis of specific stereoisomers of lignans can be challenging, which is necessary for detailed bioactivity studies. researchgate.net

Bioavailability and Metabolism: Like many natural products, the bioavailability of this compound may be limited. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent. Further research is needed to characterize its metabolic fate and to identify any active metabolites.

Standardization of Extracts: When studying the effects of plant extracts containing this compound, the variability in the chemical composition of the extracts can be a significant challenge. researchgate.net Methodological advancements in the standardization of natural product extracts are needed to ensure the reproducibility of research findings.

Overcoming these challenges will require a multidisciplinary approach, combining expertise in natural product chemistry, synthetic organic chemistry, pharmacology, and analytical sciences. Advances in analytical techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, will be instrumental in addressing these challenges. nih.gov

Q & A

Q. What methodological approaches are recommended for isolating lyoniresinol from plant sources?

this compound is typically isolated via sequential solvent extraction and chromatographic techniques. For example, from Maytenus phyllanthoides, this compound was extracted using methanol, followed by liquid-liquid partitioning and column chromatography on silica gel or Sephadex LH-20 . Challenges arise in separating glycosylated derivatives (e.g., this compound 3α-O-β-glucopyranoside), where conventional silica gel chromatography may fail. Preparative HPLC with reversed-phase C18 columns is critical for resolving complex mixtures, as demonstrated in Alibertia sessilis studies .

Q. How is the structure of this compound confirmed post-isolation?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HMBC) to assign stereochemistry and connectivity. For example, (+)-lyoniresinol’s dibenzylbutyrolactone skeleton was confirmed via NMR, with additional validation through comparison to published spectral data . Absolute configuration determination may require advanced techniques like vibrational circular dichroism (VCD) combined with density functional theory (DFT) calculations .

Q. What analytical methods ensure this compound’s purity and stability in research settings?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 280 nm) is standard for purity assessment (>98% by area normalization). Stability is maintained by storing this compound derivatives at -20°C in anhydrous solvents, avoiding moisture and light . Melting point analysis (e.g., 178–180°C for this compound 9'-O-glucoside) and optical rotation measurements (+22.4° in methanol) are supplementary quality checks .

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Detailed experimental sections with exact solvent ratios, column dimensions, and gradient elution profiles are essential. For instance, replicating the isolation of this compound glycosides requires specifying HPLC parameters (e.g., 50% acetonitrile/water at 4 mL/min) . Cross-referencing with published spectral data and reporting yields at each purification step enhance reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivities across studies?

Discrepancies in bioactivity data (e.g., antitrichomonal IC50 = 17.57 μM vs. neuroprotective effects at 10 μM) may stem from differences in cell models, assay conditions, or compound stereopurity . To address this, standardize protocols:

  • Use enantiomerically pure samples (confirmed via VCD/DFT) .
  • Validate dose-response curves across multiple cell lines (e.g., HUVECs for proliferation vs. neuronal models for apoptosis) .
  • Report full experimental conditions (e.g., incubation time, serum content).

Q. What strategies optimize HPLC parameters for purifying this compound derivatives?

Key variables include:

  • Column chemistry : Reversed-phase C18 for glycosides vs. normal-phase for aglycones .
  • Mobile phase : Acetonitrile/water gradients (e.g., 30% → 70% over 30 min) with 0.1% formic acid to improve peak symmetry.
  • Detection : UV at 254 nm for aromatic lignans or evaporative light scattering (ELS) for non-chromophoric derivatives.

Q. How can the absolute configuration of this compound be rigorously determined?

Traditional degradation studies and analog comparisons are insufficient. Instead, use VCD spectroscopy paired with DFT calculations:

  • Record experimental VCD spectra of enantiomers in DMSO-d6.
  • Compute theoretical spectra for candidate configurations (e.g., 8R,8′R,7′S) using B3PW91/6-311G** basis sets.
  • Match peak signs and intensities to assign configurations .

Q. What experimental designs are effective for studying this compound’s neuroprotective mechanisms?

Focus on mitochondrial dynamics and oxidative stress pathways:

  • Measure mitochondrial fusion proteins (MFN-2 mRNA) via qPCR .
  • Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
  • Combine with apoptosis assays (Annexin V/PI staining) to link viability to mechanistic endpoints .

Q. How should researchers select between in vitro and in vivo models for this compound pharmacology?

  • In vitro : Use HUVECs or SH-SY5Y cells for preliminary proliferation/apoptosis screens .
  • In vivo : Prioritize cerebral ischemia-reperfusion models (e.g., middle cerebral artery occlusion in rodents) for neuroprotection studies, ensuring this compound’s blood-brain barrier permeability is confirmed via LC-MS/MS .

Q. What methodologies validate the stereochemical integrity of this compound during synthesis or extraction?

  • Chiral HPLC : Use columns like Chiralpak IB with hexane/isopropanol to resolve enantiomers.
  • Optical rotation : Compare specific rotations to literature values (e.g., +22.4° for (+)-lyoniresinol 9'-O-glucoside) .
  • X-ray crystallography : Resolve crystal structures when crystalline derivatives are obtainable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.